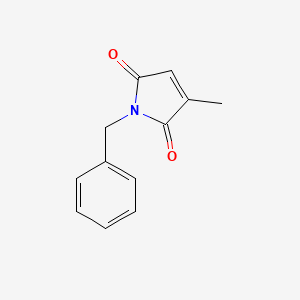
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" is a derivative of pyrrole, which is a five-membered lactam with a heterocyclic structure. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as trisubstituted pyrroles involves the reaction of a reagent like methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones . Another example is the synthesis of pyrido[4,3-d]pyrimidine-2,4-diones from enamines, which can yield antithrombotic compounds . These methods highlight the versatility of synthetic approaches in creating pyrrole derivatives with potential pharmacological properties.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques. For example, the X-ray crystal structure determination was used to confirm the molecular structure of novel pyrrolidene-2,5-dione derivatives . Similarly, NMR spectroscopy and computational methods can establish the structure and conformation of pyrrolo[1,2-a]thieno[3,2-e][1,4]diazepine-5,10-diones in solution .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a range of chemical reactions, which can be utilized to synthesize various heterocyclic compounds. For instance, the condensation of 1,3-diones with 2-(aminomethyl)pyridine can efficiently synthesize 2-pyridylpyrroles . Additionally, reactions with cyclic oxalyl compounds can lead to the formation of 2-pyrrolones and other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmacokinetics. For example, the introduction of methyl groups in certain positions of pyrrolo[2,1-c][1,4]benzodiazepine derivatives was aimed at blocking metabolism to obtain more active or longer-acting compounds, although this modification resulted in less active derivatives . The solubility, stability, and reactivity of these compounds are essential factors in their potential as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- 1H-pyrrole-2,5-dione derivatives, including those similar to 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione, have been studied for their inhibitive action against the corrosion of carbon steel in hydrochloric acid medium. These derivatives are found to be effective corrosion inhibitors, with their efficiency increasing with concentration. The adsorption mechanism on the steel surface is primarily controlled by a chemisorption process, as indicated by thermodynamic data and X-ray photoelectron spectroscopy (XPS) analysis (Zarrouk et al., 2015).
Organic Synthesis
- This compound is utilized in the synthesis of complex organic molecules. For instance, efficient one-pot synthesis methods have been developed using derivatives of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione for creating complex organic structures, which are significant in organic chemistry due to their unique properties and potential applications (Alizadeh & Ghanbaripour, 2013).
Photochromic and Fluorescence Properties
- Some derivatives of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione exhibit photochromic properties in solutions and noncyclic isomers of dihetarylethenes derived from this compound show fluorescence, with quantum yields up to 0.13. These properties are significant for developing materials with specific optical characteristics (Makarova et al., 2014).
Polymer Chemistry
- Derivatives of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione are used in polymer chemistry, particularly in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents, making them suitable for various applications in electronics and materials science (Zhang & Tieke, 2008).
Medicinal Chemistry
- Although information on direct medicinal applications is limited within the scope of the query, derivatives of 1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione have been studied in the context of medicinal chemistry for various potential therapeutic applications, reflecting the compound's versatility in drug design and synthesis (Rooney et al., 1983).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-11(14)13(12(9)15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQFJKQRPZRORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465765 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
CAS RN |
73383-82-1 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 3-methyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

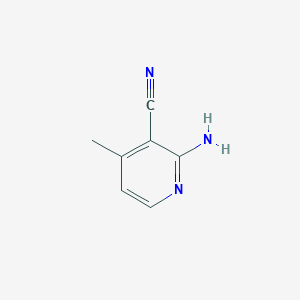
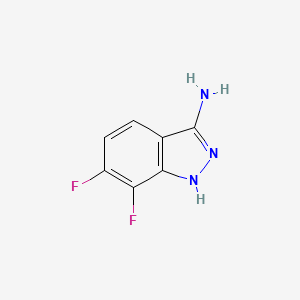
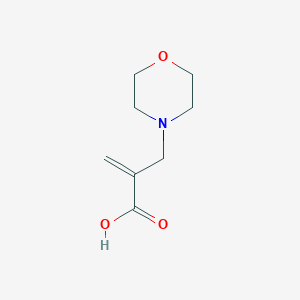
![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
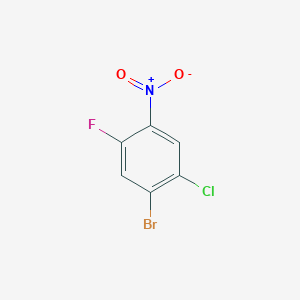
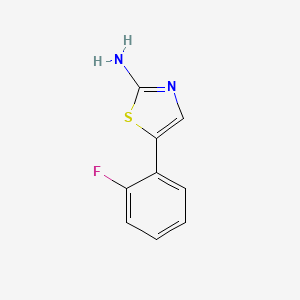
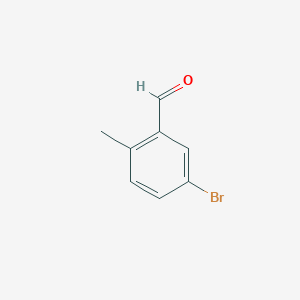
![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
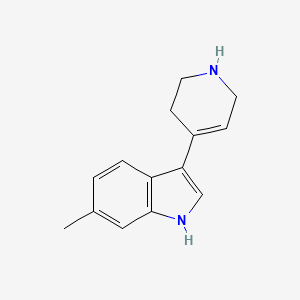

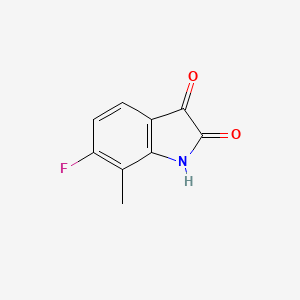

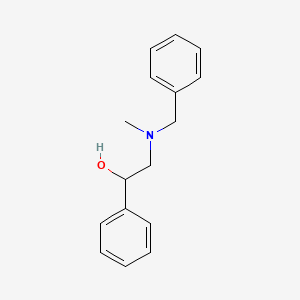
![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)